molecular formula C20H30BrNO3 B14023070 Ipratropium-D3 bromide

Ipratropium-D3 bromide

Cat. No.: B14023070
M. Wt: 415.4 g/mol
InChI Key: LHLMOSXCXGLMMN-FJCVKDQNSA-M
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Description

Ipratropium-D3 bromide is a deuterated form of Ipratropium bromide, a quaternary ammonium compound. It is an anticholinergic agent that acts as a muscarinic receptor antagonist. This compound is commonly used in the treatment of chronic obstructive pulmonary disease and asthma due to its bronchodilatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ipratropium-D3 bromide involves the reaction of tropine with isopropyl bromide to form the quaternary ammonium compound. The process typically includes the following steps :

    Starting Materials: Ethyl phenylacetate and isopropyl tropanol.

    Reaction: The starting materials undergo substitution, reduction, and addition reactions.

    Conditions: The reactions are carried out under controlled conditions to ensure safety and efficiency.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, controllability, and efficiency, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

Ipratropium-D3 bromide undergoes various chemical reactions, including:

    Substitution Reactions: Common in the synthesis process.

    Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.

Common Reagents and Conditions

    Reagents: Isopropyl bromide, ethyl phenylacetate.

    Conditions: Controlled temperature and pressure to ensure the desired reaction pathway.

Major Products Formed

The primary product formed from these reactions is this compound itself, with minimal by-products due to the specificity of the reaction conditions .

Scientific Research Applications

Ipratropium-D3 bromide is widely used in scientific research due to its stable isotopic labeling. Its applications include :

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its interactions with muscarinic receptors.

    Medicine: Used in the development of treatments for respiratory conditions.

    Industry: Employed in the formulation of inhalation therapies.

Mechanism of Action

Ipratropium-D3 bromide exerts its effects by blocking muscarinic acetylcholine receptors in the airways. This leads to the relaxation of smooth muscles and bronchodilation. The compound specifically targets the M1, M2, and M3 receptors, inhibiting vagally-mediated reflexes .

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another muscarinic antagonist but with different pharmacokinetic properties.

    Tiotropium bromide: A long-acting muscarinic antagonist used for similar indications.

Uniqueness

Ipratropium-D3 bromide is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical studies. Its specific binding affinity to multiple muscarinic receptors also distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H30BrNO3

Molecular Weight

415.4 g/mol

IUPAC Name

[8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

InChI

InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/i3D3;

InChI Key

LHLMOSXCXGLMMN-FJCVKDQNSA-M

Isomeric SMILES

[2H]C([2H])([2H])[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-]

Origin of Product

United States

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